molecular formula C14H19NO B12711944 Indole, 1-(1-sec-butoxyethyl)- CAS No. 85592-25-2

Indole, 1-(1-sec-butoxyethyl)-

Cat. No.: B12711944
CAS No.: 85592-25-2
M. Wt: 217.31 g/mol
InChI Key: UOHBCACBEBPKOG-UHFFFAOYSA-N
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Description

Indole, 1-(1-sec-butoxyethyl)- is a derivative of indole, a heterocyclic aromatic organic compound Indole and its derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Properties

CAS No.

85592-25-2

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(1-butan-2-yloxyethyl)indole

InChI

InChI=1S/C14H19NO/c1-4-11(2)16-12(3)15-10-9-13-7-5-6-8-14(13)15/h5-12H,4H2,1-3H3

InChI Key

UOHBCACBEBPKOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(C)N1C=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Indole, 1-(1-sec-butoxyethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmaceutical applications .

Scientific Research Applications

Indole, 1-(1-sec-butoxyethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indole, 1-(1-sec-butoxyethyl)- involves its interaction with various molecular targets and pathways. The indole ring structure allows it to mimic natural substrates and bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes such as gene expression, signal transduction, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 1-(1-sec-butoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other indole derivatives in certain contexts .

Q & A

Basic Research Question: How can the synthesis of 1-(1-sec-butoxyethyl)indole be optimized under solvent-free conditions?

Methodological Answer:
The solvent-free synthesis of indole derivatives can be optimized by adjusting stoichiometric ratios, reaction temperature, and catalytic systems. For example, calcium oxide (CaO) has been demonstrated as an effective base for indole alkylation reactions, reducing the need for hazardous organic solvents . Key variables to control include:

  • Catalyst loading : 10–20 mol% CaO.
  • Temperature : 80–100°C for 6–12 hours.
  • Substrate purity : Ensure aldehydes and indole derivatives are anhydrous to avoid side reactions.
    Reaction progress should be monitored via TLC or GC-MS, with yields quantified using internal standards .

Advanced Research Question: What mechanisms explain the formation of 1-(1-sec-butoxyethyl)indole isomers during synthesis, and how can isomer ratios be controlled?

Methodological Answer:
Isomerization pathways may involve thermal or catalytic intermediates. For instance, 1-[1-(1H-indol-3-yl)methyl]-1H-indole (4a) undergoes thermal isomerization to bis(indolyl)methane derivatives, as shown by GC-MS analysis of reaction mixtures at elevated temperatures (>100°C) . To control isomer ratios:

  • Temperature modulation : Lower temperatures (≤80°C) favor kinetic products.
  • Additives : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, altering isomer distribution .
    Advanced characterization (e.g., HRMS, NMR) is critical to confirm structural assignments .

Basic Research Question: What analytical techniques are most reliable for characterizing 1-(1-sec-butoxyethyl)indole and its derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data for molecular ion confirmation (e.g., using a Finnigan LTQ Orbitrap with ESI ionization) .
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions on the indole ring, with characteristic shifts for sec-butoxyethyl groups (e.g., δ ~3.5–4.0 ppm for OCH₂) .
  • Chromatography : GC or HPLC with UV/Vis detection quantifies purity and identifies byproducts .

Advanced Research Question: How do computational methods aid in predicting the bioactivity of 1-(1-sec-butoxyethyl)indole derivatives against cancer cells?

Methodological Answer:
Molecular docking and dynamics simulations can model interactions with targets like Akt kinase or apoptosis-related proteins. For example:

  • Target selection : Prioritize proteins implicated in indole-3-carbinol (I3C) pathways, such as cytochrome P450 enzymes .
  • Validation : Compare computational predictions with in vitro assays (e.g., NUR cell viability tests on FaO hepatoma cells) .
    Discrepancies between predicted and observed activity may arise from off-target effects or metabolite interference, necessitating iterative model refinement .

Basic Research Question: What safety protocols are essential when handling 1-(1-sec-butoxyethyl)indole in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : N95 masks, gloves, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, as indole derivatives may exhibit ecotoxicity .

Advanced Research Question: How can contradictions in reported reaction yields for 1-(1-sec-butoxyethyl)indole synthesis be resolved?

Methodological Answer:
Yield discrepancies often stem from:

  • Impurity profiles : Trace solvents (e.g., DMSO) or moisture can suppress yields by 10–15% .
  • Catalytic deactivation : CaO may absorb CO₂ from air, reducing efficacy over time.
    To resolve contradictions:

Replicate conditions with strict anhydrous controls.

Use internal standards (e.g., deuterated analogs) for yield calibration .

Report detailed experimental logs, including batch-specific catalyst activity .

Basic Research Question: What strategies improve the reproducibility of bioassay results for 1-(1-sec-butoxyethyl)indole derivatives?

Methodological Answer:

  • Cell line standardization : Use authenticated FaO or HepG2 cells with passage numbers ≤20 .
  • Dosing consistency : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Triplicate assays : Include positive (e.g., I3C) and negative controls in each experiment .

Advanced Research Question: Can retrosynthetic algorithms propose novel routes to 1-(1-sec-butoxyethyl)indole, and how do they compare to traditional methods?

Methodological Answer:
Retrosynthetic software (e.g., Chematica) can propose routes via indole alkylation or cross-coupling. For example:

  • Route A : Oxidative coupling of 1-(4-aminophenyl)ethanone with ethyl acetoacetate .
  • Route B : Direct alkylation using sec-butoxyethyl halides.
    Comparative analysis shows Route A avoids hazardous halides but requires stringent oxygen control. Validation via HRMS and kinetic studies is essential .

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